molecular formula C8H13NO4 B1197646 6-Acetamido-2-oxohexanoic acid CAS No. 59403-50-8

6-Acetamido-2-oxohexanoic acid

Cat. No. B1197646
CAS RN: 59403-50-8
M. Wt: 187.19 g/mol
InChI Key: NGCXIFFZXAZRAF-UHFFFAOYSA-N
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Description

6-Acetamido-2-oxohexanoic acid is a chemical compound with the molecular formula C8H13NO4 . It has an average mass of 187.193 Da and a monoisotopic mass of 187.084457 Da . It is also known by other names such as 2-Keto-6-acetamidocaproate, 2-Keto-6-acetamidocaproic acid, 2-Keto-6-acetamidohexanoate, and 2-Keto-6-acetamidohexanoic acid .


Molecular Structure Analysis

The molecular structure of 6-Acetamido-2-oxohexanoic acid consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .


Physical And Chemical Properties Analysis

6-Acetamido-2-oxohexanoic acid has an average mass of 187.193 Da and a monoisotopic mass of 187.084457 Da . It is a member of the class of acetamides that is the acetyl derivative of 6-amino-2-oxohexanoic acid .

Scientific Research Applications

  • Oxidation Studies : Atlamsani et al. (1993) explored the oxidation of 2-methylcyclohexanone and cyclohexanone by dioxygen, which leads to the production of 6-oxoheptanoic acid and adipic acid. This study highlights the role of 6-Acetamido-2-oxohexanoic acid in organic chemistry and its potential industrial applications (Atlamsani, Brégeault, & Ziyad, 1993).

  • Prodrug Design : Research by Gao et al. (2021) involved the design of prodrugs for 6-diazo-5-oxo-l-norleucine (DON), a glutamine antagonist. They explored different diazo precursors and synthesized compounds like 2-acetamido-6-(((benzyloxy)carbonyl)(nitroso)amino)-5-oxohexanoic acid, highlighting the chemical's role in advanced drug design (Gao et al., 2021).

  • Crystallography : Osborne et al. (2000) investigated racemic ethyl 2-acetamido-2-carboxy-5-oxohexanoate, demonstrating its importance in the field of chemical crystallography and molecular structure analysis (Osborne et al., 2000).

  • Anti-inflammatory Activity : A study by Abouzid et al. (2007) synthesized a series of 6-aryl-4-oxohexanoic acids, testing their effects on eicosanoid biosynthesis and anti-inflammatory activities. This research highlights the compound's potential in pharmacology and medicinal chemistry (Abouzid et al., 2007).

  • Environmental Analysis : A study by Subhani et al. (2020) presented a method for the simultaneous determination of acetamiprid and its metabolite 6-chloronicotinic acid in environmental samples. This indicates the role of related compounds in environmental monitoring and analysis (Subhani et al., 2020).

  • Cancer Research : Tenora et al. (2019) synthesized tumor-targeted prodrugs of 6-diazo-5-oxo-l-norleucine (DON) for cancer treatment, indicating the potential of 6-Acetamido-2-oxohexanoic acid derivatives in oncology (Tenora et al., 2019).

  • Enzymatic Production : A study by Yamada et al. (2017) developed an enzymatic method to produce 6-oxohexanoic acid from 6-aminohexanoic acid, highlighting the compound's role in biotechnological applications (Yamada et al., 2017).

  • Metabolite Study : Subramanyam et al. (1989) identified 6-Acetamidohexanal, a metabolite of hexamethylene bisacetamide (HMBA), in human plasma and urine, demonstrating its relevance in pharmacokinetics and drug metabolism (Subramanyam et al., 1989).

properties

IUPAC Name

6-acetamido-2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-6(10)9-5-3-2-4-7(11)8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCXIFFZXAZRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974816
Record name 6-[(1-Hydroxyethylidene)amino]-2-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-6-acetamidocaproate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6-Acetamido-2-oxohexanoic acid

CAS RN

59403-50-8
Record name 6-(Acetylamino)-2-oxohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59403-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Keto-6-acetamidohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059403508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(1-Hydroxyethylidene)amino]-2-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Wu, Y Yang, B Wang, K Gebeyew, S Tang, X Han… - Biology, 2023 - mdpi.com
… The product 6-acetamido-2-oxohexanoic acid is important in the … In cells, lysine can produce 6-acetamido-2-oxohexanoic acid … In this study, 6-acetamido-2-oxohexanoic acid was …
Number of citations: 0 www.mdpi.com
JH Li, ZY Xu, MJ Li, WL Zheng, XM Huang… - Chemico-Biological …, 2020 - Elsevier
Hydroxychloroquine (HCQ) is frequently used medications for many auto-immunity diseases. However, HCQ induced retinal toxicity, which might result in irreversible retinopathy, is one …
Number of citations: 6 www.sciencedirect.com
DR Ekman, MG Evich, JD Mosley… - Journal of Fish …, 2023 - Wiley Online Library
There is a pressing need for more‐holistic approaches to fisheries assessments along with growing demand to reduce the health impacts of sample collections. Metabolomic tools …
Number of citations: 3 onlinelibrary.wiley.com
D Slenter, M Kutmon, CT Evelo, EL Willighagen - 2023 - chemrxiv.org
Metabolomics data analysis for phenotype identification commonly reveals only a small set of biochemical markers, often containing overlapping metabolites for individual phenotypes. …
Number of citations: 2 chemrxiv.org
AS Chandrakala - 2022 - search.proquest.com
Grapes are grown worldwide to produce wine, grape juice and are also popular as fresh table grapes or dried raisins. Due to their nutritional value and importance in the multibillion-…
Number of citations: 2 search.proquest.com

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